molecular formula C24H19ClN4O3 B12043412 5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B12043412
M. Wt: 446.9 g/mol
InChI Key: JBILFQUGNWZTJZ-VULFUBBASA-N
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Description

3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Substitution reactions:

    Final condensation: The final step involves the condensation of the intermediate with a suitable aldehyde to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Hydroxybenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O3/c25-19-10-8-16(9-11-19)15-32-20-6-3-5-17(12-20)21-13-22(28-27-21)24(31)29-26-14-18-4-1-2-7-23(18)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

JBILFQUGNWZTJZ-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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